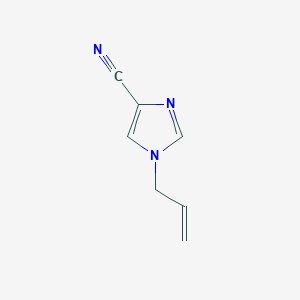
1-Allyl-1H-imidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the nitrogen atom and a nitrile group at the fourth carbon position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride to form 4-methoximino imidazole, followed by dehydration to yield 1H-imidazole-4-carbonitrile . The allyl group can be introduced via nucleophilic substitution reactions using allyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. The process involves fewer steps, avoids the use of high-temperature and low-temperature equipment, and generates minimal acidic wastewater .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) with allyl halides.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Allyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Allyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-imidazole-4-carbonitrile: Lacks the allyl group but shares the nitrile functionality.
1-Allyl-1H-imidazole: Lacks the nitrile group but shares the allyl functionality.
Uniqueness: 1-Allyl-1H-imidazole-4-carbonitrile is unique due to the presence of both the allyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
1-prop-2-enylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-3-10-5-7(4-8)9-6-10/h2,5-6H,1,3H2 |
Clé InChI |
MOSJTDGGLNKZGO-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(N=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


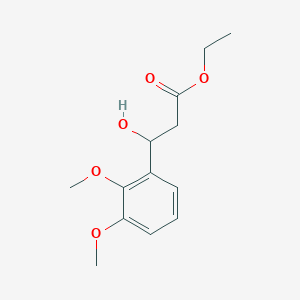
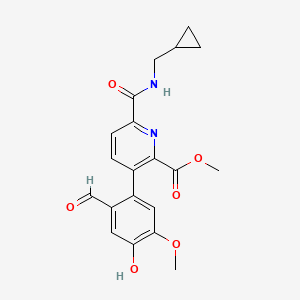
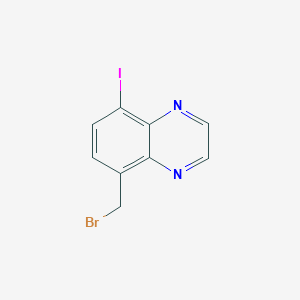
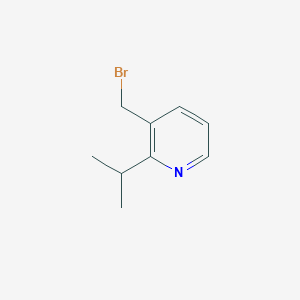
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)


![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
